
2-Acetamido-3-O-(2,3,4,6-tetra-O-acetyl-B-D-galactopyranosyl)-2-deoxy-D-glucopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Acetamido-3-O-(2,3,4,6-tetra-O-acetyl-B-D-galactopyranosyl)-2-deoxy-D-glucopyranose” is a highly specialized biomedicine . It holds immense significance in the realm of diagnostic tests and drug discovery . Its invaluable utilization as a substrate for gauging the enzymatic activities affiliated with glycosidase enzymes paves the way for comprehensive disease assessment, particularly in relation to lysosomal storage disorders and carbohydrate-related afflictions .
Molecular Structure Analysis
The molecular formula of this compound is C29H39NO15 . The InChI key, which is a unique identifier for chemical substances, is HWDXXTUCTSBEQC-JTLQHPAOSA-N .Physical And Chemical Properties Analysis
The molecular weight of this compound is 641.62 . It’s recommended to store it at -20°C for long-term storage .Wissenschaftliche Forschungsanwendungen
Applications in Cytotoxic and Apoptosis Inducing Agents
Glycosides, particularly those derived from natural sources, have shown significant promise as cytotoxic and apoptosis-inducing agents. Studies on acacic acid-type saponins, a class of complex glycosides, have highlighted their potential in cancer research due to their cytotoxic, immunomodulatory, antimutagenic, and apoptosis-inducing properties. These effects are largely attributed to the specific acylation and esterification patterns of the glycosides, indicating the critical role of glycosylation patterns in mediating biological activity (Lacaille‐Dubois et al., 2011).
Role in Metabolic Shifts and Cancer
Research into metabolic adaptations in cancer cells has uncovered the importance of alternative substrates, such as glutamine and acetate, for fueling the tricarboxylic acid (TCA) cycle under conditions of hypoxia. This highlights the intricate network of metabolic pathways involved in cancer progression and the potential for targeting these pathways therapeutically. The study of acetate metabolism, in particular, provides insights into tumor metabolic plasticity and offers avenues for the development of treatments targeting metabolic dependencies of cancer cells (Corbet & Féron, 2015).
Cyclodextrins in Drug Delivery and Industrial Applications
Cyclodextrins, a family of cyclic oligosaccharides, demonstrate the utility of glycosylated compounds in forming host–guest type inclusion complexes. These complexes have wide-ranging applications in pharmaceuticals, drug delivery systems, cosmetics, and the food and nutrition industry. The ability of cyclodextrins to modify the properties of their guest molecules through inclusion complexation makes them valuable in enhancing the solubility, stability, and bioavailability of therapeutic agents (Sharma & Baldi, 2016).
Derivatized D-Glucans in Biotechnology
The chemical modification of D-glucans, through processes such as acetylation, highlights the potential of glycosylation and derivatization in enhancing the solubility and biological activity of polysaccharides. These modifications have been shown to affect antioxidation, anticoagulation, antitumor, and antiviral activities, underscoring the role of glycosylated compounds in medicinal chemistry and biotechnology applications (Kagimura et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO15/c1-8(25)23-15-18(16(30)13(6-24)36-21(15)31)38-22-20(35-12(5)29)19(34-11(4)28)17(33-10(3)27)14(37-22)7-32-9(2)26/h13-22,24,30-31H,6-7H2,1-5H3,(H,23,25)/t13-,14-,15-,16-,17+,18-,19+,20-,21?,22+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTCKZAWGSBKOX-KENYLOGBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-3-O-(2,3,4,6-tetra-O-acetyl-B-D-galactopyranosyl)-2-deoxy-D-glucopyranose | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


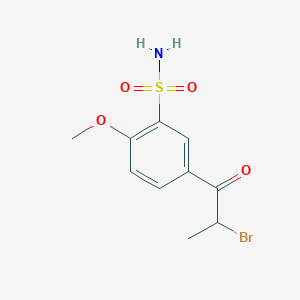

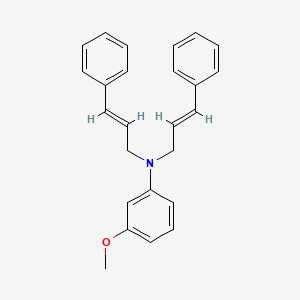
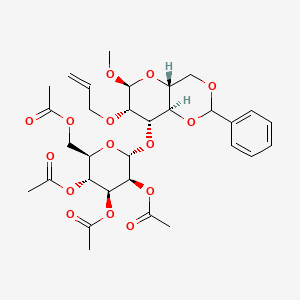
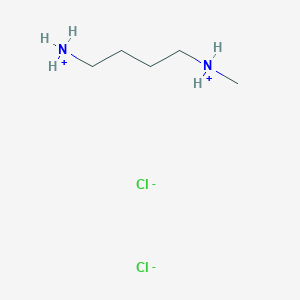
![[3S-(3R,4aR,8aR,2'S,3'S)]-2-[3'-N-t-Boc-amino-2'-hydroxy-4'-(phenyl)thio]butyldecahydroisoquinoline-3-N-t-butylcarboxamide](/img/structure/B1140238.png)



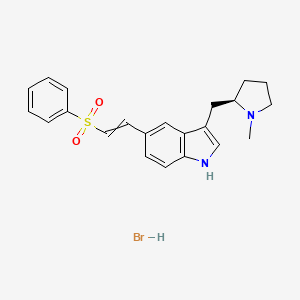
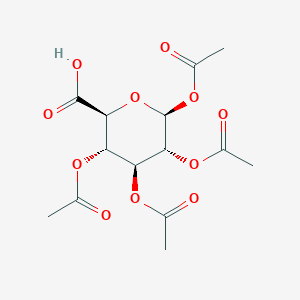
![Hellebrigeninmonoacetat [German]](/img/structure/B1140248.png)
